1-Acetylhexahydro-1H-azepinium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-acetylhexahydro-1H-azepinium methyl sulfate typically involves the reaction of hexahydro-1H-azepine with acetic anhydride, followed by methylation with methyl sulfate. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1-Acetylhexahydro-1H-azepinium methyl sulfate undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetylhexahydro-1H-azepinium methyl sulfate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-acetylhexahydro-1H-azepinium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Acetylhexahydro-1H-azepinium methyl sulfate can be compared with other similar compounds, such as:
Hexahydro-1H-azepine: A precursor in the synthesis of 1-acetylhexahydro-1H-azepinium methyl sulfate.
1-Acetylpiperidine: Another acetylated cyclic amine with similar structural features.
1-Acetylhexahydro-1H-azepine: A closely related compound with slight structural differences.
The uniqueness of 1-acetylhexahydro-1H-azepinium methyl sulfate lies in its specific chemical structure and the resulting properties that differentiate it from these similar compounds .
Properties
CAS No. |
85851-62-3 |
---|---|
Molecular Formula |
C9H17NO5S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
methyl sulfate;1-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C8H14NO.CH4O4S/c1-8(10)9-6-4-2-3-5-7-9;1-5-6(2,3)4/h6H,2-5,7H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JRGSCKFLMIPKOP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[N+]1=CCCCCC1.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.